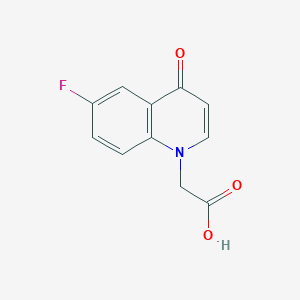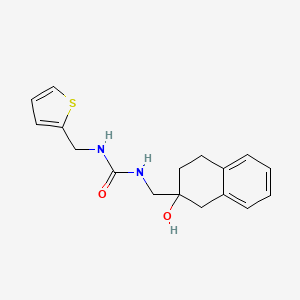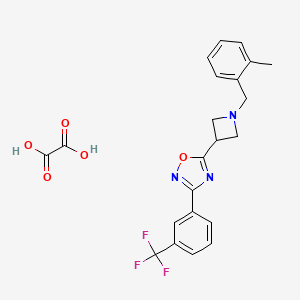
2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-fluoroquinoline and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolone analogs.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while reduction can produce hydroquinolones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s potential antibacterial properties make it a subject of interest in biological research. Studies may focus on its efficacy against various bacterial strains and its mechanism of action.
Medicine
In medicine, this compound derivatives may be investigated for their therapeutic potential. Research may include the development of new antibiotics or other pharmaceutical agents.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with molecular targets such as bacterial enzymes. The compound may inhibit the activity of enzymes essential for bacterial DNA replication, leading to the disruption of bacterial growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar structure.
Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.
Levofloxacin: A fluoroquinolone known for its broad-spectrum activity.
Uniqueness
2-(6-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern and functional groups. The presence of the acetic acid moiety may confer distinct chemical and biological properties compared to other quinolones.
Propriétés
IUPAC Name |
2-(6-fluoro-4-oxoquinolin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-7-1-2-9-8(5-7)10(14)3-4-13(9)6-11(15)16/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZSMAZAUQLCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2423105.png)

![ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2423113.png)



![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2423117.png)
![4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2423118.png)
![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2423119.png)

![2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide](/img/structure/B2423123.png)
![2-[3-(furan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B2423124.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2423127.png)
